molecular formula C21H19BrN2O4 B2776978 Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899993-39-6

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2776978
CAS No.: 899993-39-6
M. Wt: 443.297
InChI Key: JIWWVKFAHPUPAV-UHFFFAOYSA-N
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Description

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19BrN2O4 and its molecular weight is 443.297. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-bromobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H24BrN2O5C_{23}H_{24}BrN_{2}O_{5} and a molecular weight of approximately 472.5 g/mol. Its structure features a dihydropyridazine core substituted with a bromobenzyl ether and a p-tolyl group, which may influence its biological properties.

Structural Features

FeatureDescription
Molecular FormulaC23H24BrN2O5C_{23}H_{24}BrN_{2}O_{5}
Molecular Weight472.5 g/mol
Key Functional GroupsDihydropyridazine, Carboxylate, Ether

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, halogen-substituted derivatives have shown broad-spectrum antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit bacterial growth through mechanisms involving disruption of protein synthesis and nucleic acid production .

Anticancer Activity

Compounds within the dihydropyridazine class have been explored for their anticancer properties. For example, structural modifications in related compounds have led to enhanced cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups such as bromine may enhance the potency of these compounds against specific cancer types .

The proposed mechanism for the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
  • Interaction with DNA/RNA : Evidence suggests that such compounds can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial properties of related dihydropyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15.625 µM against S. aureus, indicating strong antibacterial potential .

Study 2: Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of similar compounds against various cancer cell lines, including breast and lung cancer cells. The results indicated that some derivatives led to a reduction in cell viability by over 70% at concentrations of 10 µM, suggesting significant anticancer activity .

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWWVKFAHPUPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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